molecular formula C11H8ClFN2O B3155958 2-Chloro-4-benzyloxy-5-fluoropyrimidine CAS No. 81560-11-4

2-Chloro-4-benzyloxy-5-fluoropyrimidine

Cat. No.: B3155958
CAS No.: 81560-11-4
M. Wt: 238.64 g/mol
InChI Key: PUDYTJUESWMUAJ-UHFFFAOYSA-N
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Description

2-Chloro-4-benzyloxy-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of chloro, benzyloxy, and fluoro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium benzyloxide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the benzyloxy group replaces one of the chlorine atoms on the pyrimidine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-benzyloxy-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium alkoxides, amines, and other nucleophiles in polar solvents like methanol or ethanol.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

    Coupling Products: Biaryl compounds and other complex structures can be synthesized through coupling reactions.

Scientific Research Applications

2-Chloro-4-benzyloxy-5-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-benzyloxy-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the chloro, benzyloxy, and fluoro groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-chloro-5-fluoro-4-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDYTJUESWMUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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